molecular formula C14H13BrO B1405541 1-(Bromomethyl)-4-(4-methylphenoxy)benzene CAS No. 78805-82-0

1-(Bromomethyl)-4-(4-methylphenoxy)benzene

Cat. No.: B1405541
CAS No.: 78805-82-0
M. Wt: 277.16 g/mol
InChI Key: HKRYPMOZZMOYTQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(4-methylphenoxy)benzene is an organic compound characterized by a bromomethyl group attached to a benzene ring, which is further substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(4-methylphenoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(4-methylphenoxy)toluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(4-methylphenoxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form 4-(4-methylphenoxy)benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives such as 4-(4-methylphenoxy)benzylamine.

    Oxidation: 4-(4-methylphenoxy)benzaldehyde.

    Reduction: 4-(4-methylphenoxy)toluene.

Scientific Research Applications

1-(Bromomethyl)-4-(4-methylphenoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It is employed in the study of biological systems, particularly in the development of probes and ligands for biochemical assays.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(4-methylphenoxy)benzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

    4-(Bromomethyl)phenol: Similar structure but with a hydroxyl group instead of a 4-methylphenoxy group.

    4-(Bromomethyl)benzoic acid: Contains a carboxyl group instead of a 4-methylphenoxy group.

    4-(Bromomethyl)aniline: Features an amino group instead of a 4-methylphenoxy group.

Uniqueness: 1-(Bromomethyl)-4-(4-methylphenoxy)benzene is unique due to the presence of both a bromomethyl group and a 4-methylphenoxy group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both functionalities are required.

Properties

IUPAC Name

1-(bromomethyl)-4-(4-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYPMOZZMOYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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